molecular formula C6H7N5S B13068353 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13068353
M. Wt: 181.22 g/mol
InChI Key: PYIRDCIVSZKXDV-UHFFFAOYSA-N
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Description

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that incorporates both a thiadiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique combination of the thiadiazole and pyrazole rings imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiadiazole ring followed by its attachment to the pyrazole moiety. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed:

    Oxidation: Oxidized thiadiazole-pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole-pyrazole compounds with various functional groups.

Scientific Research Applications

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is being investigated for its potential use as a therapeutic agent.

    Medicine: The compound shows promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrazole derivatives: Compounds with the pyrazole ring but different substituents can exhibit different activities and applications.

    Thiadiazole-pyrazole hybrids: Similar hybrid compounds with variations in the substituents on the thiadiazole and pyrazole rings can provide insights into the structure-activity relationships.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C6H7N5S/c7-6-1-2-11(9-6)3-5-4-12-10-8-5/h1-2,4H,3H2,(H2,7,9)

InChI Key

PYIRDCIVSZKXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CSN=N2

Origin of Product

United States

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